N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea
Overview
Description
N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, trifluoromethyl, and phenyl groups
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of targets, including enzymes and receptors, to exert their effects .
Mode of Action
Compounds with a tfmp motif are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Tfmp derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some TFMP derivatives have been used in the potential treatment of Hepatitis C by inhibiting certain enzymes .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to influence the pharmacokinetic properties, including improving metabolic stability, increasing lipophilicity, and enhancing bioavailability .
Result of Action
Tfmp derivatives are known to have a wide range of effects depending on their specific targets . For instance, they can inhibit the growth of certain pathogens in crops or act as receptor antagonists in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea typically involves multiple steps, starting with the preparation of the core pyridine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used to investigate cellular processes or as a tool in molecular biology experiments.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further drug discovery.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its properties may enhance the performance of these materials in various applications.
Comparison with Similar Compounds
N-(2-pyridinyl)-N'-phenylurea
N-(3-chloro-2-pyridinyl)-N'-phenylurea
N-(5-(trifluoromethyl)-2-pyridinyl)-N'-phenylurea
Uniqueness: N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. Below is a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
- Chemical Formula : C18H13ClF3N5O
- Molecular Weight : 407.78 g/mol
- CAS Number : 477864-64-5
The compound features a complex structure that includes pyridine rings and a urea functional group, which are known to influence its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. Notably, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
MRSA | 15.625 - 62.5 µM | Inhibition of protein synthesis |
Enterococcus spp. | 62.5 - 125 µM | Disruption of nucleic acid synthesis |
Pseudomonas aeruginosa | Variable MIC (dependent on formulation) | Biofilm inhibition |
The compound's mechanism involves the inhibition of protein synthesis pathways, leading to bactericidal effects. It also demonstrates moderate-to-good antibiofilm activity, which is crucial for treating chronic infections associated with biofilms.
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. It exhibits moderate effectiveness against fungal strains such as Candida albicans.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparative Agent |
---|---|---|
Candida albicans | 75.0% biofilm reduction | Fluconazole (57.6% reduction) |
Case Studies and Research Findings
-
Study on Biofilm Formation :
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced biofilm formation in MRSA by up to 75% compared to controls. The study emphasized the compound's potential as a therapeutic agent in treating biofilm-associated infections . -
Mechanistic Insights :
Chemical genetic studies indicated that the compound inhibits specific bacterial enzymes critical for cell viability, suggesting a targeted approach to combat bacterial resistance mechanisms . This highlights its potential as a lead compound for further drug development. -
Structure-Activity Relationship (SAR) :
Research into the structure-activity relationship has shown that modifications to the pyridine moieties can enhance antibacterial potency. For instance, substituents on the pyridine ring significantly affect the compound's interaction with bacterial targets .
Properties
IUPAC Name |
1-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-9-11(18(20,21)22)10-23-16(13)26-14-7-4-8-15(25-14)27-17(28)24-12-5-2-1-3-6-12/h1-10H,(H3,23,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVMYHIIXFUKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132743 | |
Record name | N-[6-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-pyridinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477864-64-5 | |
Record name | N-[6-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-pyridinyl]-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477864-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-pyridinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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